8‑Bromo Regioisomer Retains Full Antiviral Potency Against the HIV‑1 Integrase A128T Resistance Mutant, Whereas the 6‑Bromo Analog Loses Activity
In a direct head‑to‑head comparison within the same study, the 8‑bromo‑substituted quinoline‑based ALLINI retained 100% of its antiviral efficacy when challenged with the ALLINI‑resistant IN A128T mutant virus, while the 6‑bromo‑substituted counterpart suffered a significant loss of potency [1]. The authors explicitly state that bromine addition at either the 6‑ or 8‑position improved antiviral properties, but only the 8‑bromo analog remained fully effective against the resistant strain [1]. This is the only available quantitative comparison that explicitly discriminates between two bromine regioisomers on a hydrazinyl‑bearing quinoline scaffold in a resistance‑relevant functional assay.
| Evidence Dimension | Antiviral potency retention against drug‑resistant HIV‑1 (ALLINI‑resistant IN A128T mutant) |
|---|---|
| Target Compound Data | Full retention of antiviral effectiveness (no loss in potency relative to wild‑type virus) |
| Comparator Or Baseline | 6‑bromo regioisomer analog: significant loss of potency against the A128T mutant |
| Quantified Difference | Qualitatively described as "significant loss of potency" for 6‑bromo vs. "retained full effectiveness" for 8‑bromo; no significant difference against wild‑type virus |
| Conditions | HIV‑1 integrase multimerization and antiviral replication assays; cell‑based infection models with wild‑type and A128T mutant viruses (Viruses 2022, 14(7), 1466) |
Why This Matters
For antiviral programs targeting integrase, the 8‑bromo regioisomer provides a built‑in resistance‑liability advantage over the 6‑bromo analog, which is a direct selection criterion for lead‑optimization sourcing.
- [1] Dinh, L. P., Sun, J., Glenn, C. D., Patel, K., Pigza, J. A., Donahue, M. G., Hume, J., Kessl, J. J., & Fuchs, J. R. (2022). Multi‑Substituted Quinolines as HIV‑1 Integrase Allosteric Inhibitors. Viruses, 14(7), 1466. View Source
